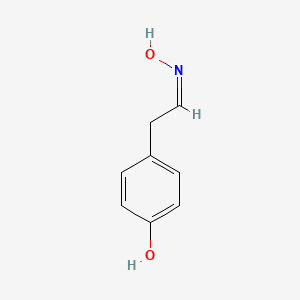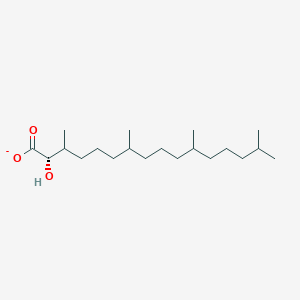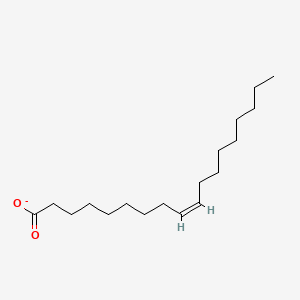
CID 5460569
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxidosulfate(.1-) is an inorganic radical anion and a sulfur oxide.
Applications De Recherche Scientifique
Chemically Induced Dimerization (CID) in Biological Systems
CID is pivotal in studying biological processes inaccessible by classical genetic interference methods. It has been utilized for studying signal transductions, membrane and protein trafficking with high precision and spatiotemporal resolution, enhancing our understanding of cellular events (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
CID tools have been advanced to develop proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms. These platforms enable inducible gene regulation and editing, offering new approaches for genetic research and potential therapeutic applications (Ma et al., 2023).
CID Techniques in Cell Biology
CID techniques have been instrumental in resolving complex problems in cell biology, especially in the study of lipid second messengers and small GTPases. They have helped to explain the “signaling paradox” in cellular signaling (DeRose, Miyamoto, & Inoue, 2013).
Photocaged-Photocleavable Chemical Dimerizer in Protein Localization
Innovations in CID involve a photocaged-photocleavable chemical dimerizer, which allows rapid activation and deactivation of protein dimerization. This enhances our capacity to control biological processes in living cells with high spatiotemporal control (Aonbangkhen et al., 2018).
Application of CID in Water Use Efficiency and Productivity Studies
CID has been applied in agricultural research, particularly in evaluating water use efficiency and productivity in barley. This approach has potential for improving crop performance under varying environmental conditions (Anyia et al., 2007).
CID in Developmental and Cognitive Neuroscience
CID methods have been discussed in the context of developmental and cognitive neuroscience, highlighting their relevance in research methods and study designs (Hamaker, Mulder, & van IJzendoorn, 2020).
iC9/CID Safeguard System in iPSC Therapies
The introduction of inducible caspase-9 (iC9) in induced pluripotent stem cells (iPSCs) utilizing CID provides a safety mechanism for clinical therapies, addressing concerns about the tumorigenic potential of iPSCs (Ando et al., 2015).
Propriétés
Nom du produit |
CID 5460569 |
|---|---|
Formule moléculaire |
OS- |
Poids moléculaire |
48.07 g/mol |
InChI |
InChI=1S/HOS/c1-2/h2H/p-1 |
Clé InChI |
CKIBMZIMKMUBPA-UHFFFAOYSA-M |
SMILES canonique |
[O][S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



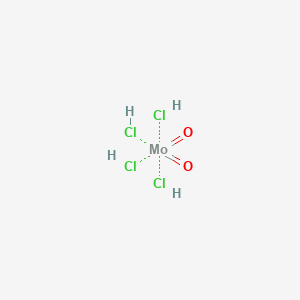
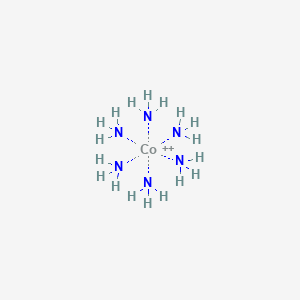
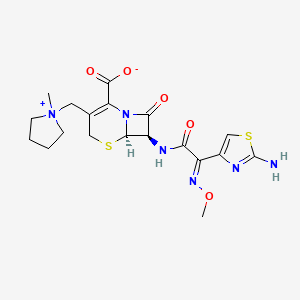
![(1S,16R)-10,25-Dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B1233907.png)
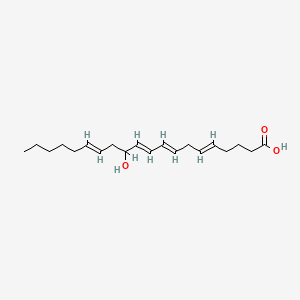
![7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233909.png)

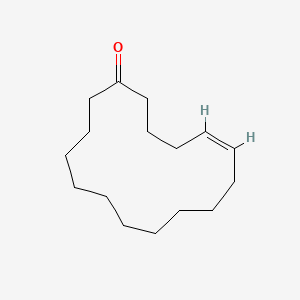
![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)
